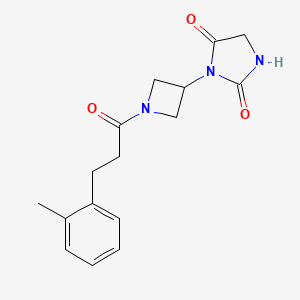

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring an azetidine ring and an imidazolidine-2,4-dione moiety

Wissenschaftliche Forschungsanwendungen

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of o-tolylpropanoic acid with azetidine-3-amine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the imidazolidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wirkmechanismus

The mechanism of action of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine derivatives: Compounds with similar azetidine rings, such as azetidine-2-carboxylic acid.

Imidazolidine-2,4-dione derivatives: Compounds like phenytoin and ethosuximide, which also contain the imidazolidine-2,4-dione moiety.

Uniqueness

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the combination of the azetidine ring and the imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.

Biologische Aktivität

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that exhibits significant potential in various biological activities. This compound integrates an imidazolidine core with azetidine and o-tolyl substituents, contributing to its unique properties and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in enzyme inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione indicates a relatively high molecular weight and the presence of multiple functional groups that enhance its chemical reactivity. The structure features:

- Imidazolidine-2,4-dione moiety : Known for its involvement in various biological processes.

- Azetidine ring : Adds structural diversity.

- o-Tolyl group : Enhances lipophilicity, influencing pharmacokinetic properties.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Imidazolidine Core | Central structure known for biological activity |

| Azetidine Ring | Contributes to structural diversity |

| o-Tolyl Group | Increases lipophilicity and potential bioactivity |

Enzyme Inhibition

Research suggests that compounds similar to 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione may act as inhibitors of various enzymes linked to autoimmune diseases and cancer. Notably, imidazolidine derivatives have shown promise as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which plays a critical role in T cell receptor signaling pathways. This inhibition can enhance immune responses or modulate autoimmune conditions.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazolidine derivatives are well-documented. Compounds within this structural class have been associated with the inhibition of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Antiviral Activity

Azetidinone derivatives have also demonstrated antiviral properties. For example, certain azetidinone compounds have shown moderate inhibitory activity against viruses such as human coronavirus and influenza A virus . This suggests that 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione may possess similar antiviral capabilities.

Case Study 1: Enzyme Inhibition

In a study evaluating the enzyme inhibition potential of imidazolidine derivatives, it was found that certain compounds effectively inhibited LYP activity, leading to enhanced T cell activation. This study highlights the potential of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione in immunotherapy applications.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral activity of azetidinone derivatives against various RNA and DNA viruses. Compounds similar to 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione exhibited EC50 values indicating moderate efficacy against viral replication, suggesting a promising avenue for further research into its antiviral applications .

Synthesis and Modifications

The synthesis of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves several key steps aimed at achieving high purity and yield. The synthetic routes allow for modifications that can enhance its biological properties, including changes to the azetidine or imidazolidine components to optimize activity against specific targets.

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-[piperazin-1-yl]-imidazolidine-2,4-dione | Structure | Known for anti-inflammatory properties |

| 5-[N,N-dimethylamino]-imidazolidine-2,4-dione | Structure | Exhibits potent antitumor activity |

| 5-[N-cyclopropyl]-imidazolidine-2,4-dione | Structure | Selective inhibitor of specific phosphatases |

The uniqueness of 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its specific combination of azetidine and o-tolyl groups that may confer distinct pharmacological properties compared to these similar compounds.

Eigenschaften

IUPAC Name |

3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-11-4-2-3-5-12(11)6-7-14(20)18-9-13(10-18)19-15(21)8-17-16(19)22/h2-5,13H,6-10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORITGGPRIPONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.